molecular formula C9H6Br2S B3096383 5-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 128104-93-8

5-Bromo-2-(bromomethyl)benzo[b]thiophene

Cat. No.: B3096383
CAS No.: 128104-93-8
M. Wt: 306.02 g/mol
InChI Key: ZIYHWMODTVOWAT-UHFFFAOYSA-N
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Description

Significance of the Benzo[b]thiophene Core in Organic Chemistry

The benzo[b]thiophene scaffold is a privileged structure in the fields of medicinal chemistry and materials science. dntb.gov.ua Its derivatives are known to exhibit a wide array of biological activities, which has led to their incorporation into various pharmaceutical drugs. wikipedia.org Marketed drugs containing the benzo[b]thiophene moiety include raloxifene, used for osteoporosis, and zileuton, an asthma medication. wikipedia.org The structural versatility of the benzo[b]thiophene core allows for substitutions on both the benzene (B151609) and thiophene (B33073) rings, enabling the synthesis of a vast library of compounds with unique properties. dntb.gov.ua

In addition to their pharmaceutical applications, benzo[b]thiophenes are crucial building blocks in the synthesis of more complex molecules, including dyes like thioindigo. wikipedia.org The reactivity of the benzo[b]thiophene ring system allows for various chemical transformations, making it a valuable intermediate for synthetic chemists. organic-chemistry.org The development of efficient synthetic methods to construct and functionalize the benzo[b]thiophene skeleton remains an active area of research in organic chemistry. dntb.gov.ua

Structural Classification and Nomenclature of Halogenated Benzo[b]thiophene Derivatives

Halogenated benzo[b]thiophenes are derivatives where one or more hydrogen atoms on the benzo[b]thiophene core have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The numbering of the benzo[b]thiophene ring system is standardized to ensure clarity and consistency. The sulfur atom is assigned position 1, and the numbering proceeds around the thiophene ring first, then continues to the benzene ring.

In the case of 5-Bromo-2-(bromomethyl)benzo[b]thiophene , the name precisely describes its structure:

Benzo[b]thiophene : This is the parent heterocyclic system.

5-Bromo- : A bromine atom is attached to position 5 of the benzene part of the ring.

2-(bromomethyl)- : A bromomethyl group (-CH₂Br) is attached to position 2 of the thiophene part of the ring.

This systematic naming convention allows chemists to unambiguously identify the structure of complex derivatives. There are two primary isomers of the parent benzothiophene (B83047), benzo[b]thiophene and the less stable benzo[c]thiophene, where the benzene ring is fused to the 'c' face of the thiophene ring. wikipedia.orgwikipedia.org

Research Landscape for this compound

A review of the available scientific literature indicates that this compound is primarily recognized as a chemical intermediate. Its existence is confirmed by its unique CAS number, 128104-93-8. While extensive, detailed research studies focusing specifically on this compound are not widely published, its structure suggests a significant potential as a versatile building block in organic synthesis.

The compound features two distinct reactive sites: the bromine atom on the aromatic ring at position 5 and the bromine atom in the benzylic methyl group at position 2. The benzylic bromide is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 2-position. The aryl bromide at the 5-position is less reactive towards simple nucleophilic substitution but can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity makes it a valuable precursor for the synthesis of more complex, polysubstituted benzo[b]thiophene derivatives.

Below are the known properties for this compound.

PropertyData
Chemical Name This compound
Molecular Formula C₉H₆Br₂S
CAS Number 128104-93-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(bromomethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYHWMODTVOWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Derivatization Chemistry of 5 Bromo 2 Bromomethyl Benzo B Thiophene

Reactivity of the Bromomethyl Group (–CH₂Br)

The bromomethyl group at the 2-position of the benzo[b]thiophene ring behaves as a reactive benzylic halide. This high reactivity is attributed to the stability of the potential carbocation or the transition state of SN2 reactions, which is stabilized by the adjacent aromatic thiophene (B33073) ring. This site is the primary target for nucleophilic substitution reactions.

Substitution Reactions with Heteroatom Nucleophiles

The electrophilic carbon of the bromomethyl group readily undergoes substitution reactions with a wide range of heteroatom nucleophiles, including those based on oxygen, sulfur, and nitrogen. These reactions typically proceed via an SN2 mechanism, leading to the formation of ethers, thioethers, and amines, respectively.

Key transformations include:

Ether Formation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides yields the corresponding ether derivatives.

Thioether Formation: Thiolates and thiophenolates are potent nucleophiles that react efficiently to form thioethers. Thioethers can also be synthesized under modern catalytic conditions, such as those involving nickel and visible light for C-S cross-couplings.

Ester Formation: Carboxylate salts, such as sodium acetate (B1210297), can displace the bromide to form ester linkages.

NucleophileReagent ExampleProduct Class
AlkoxideSodium Methoxide (NaOCH₃)Methyl Ether
PhenoxideSodium Phenoxide (NaOPh)Phenyl Ether
ThiolateSodium Ethanethiolate (NaSEt)Ethyl Thioether
CarboxylateSodium Acetate (NaOAc)Acetate Ester
Phthalimide (B116566) saltPotassium PhthalimideN-Alkylphthalimide

Elaboration to Amine Derivatives

The synthesis of amine derivatives from 5-Bromo-2-(bromomethyl)benzo[b]thiophene is a crucial step for building more complex molecules, particularly in medicinal chemistry. uow.edu.au Direct alkylation of primary or secondary amines is a straightforward method to produce secondary and tertiary amines, respectively.

However, the direct alkylation of ammonia (B1221849) to form primary amines is often inefficient due to over-alkylation, where the initially formed primary amine reacts further with the starting halide. wikipedia.org To overcome this, the Gabriel synthesis is a more controlled and effective method for preparing primary amines. wikipedia.orgmasterorganicchemistry.com This process involves the N-alkylation of potassium phthalimide with the bromomethyl compound, followed by the liberation of the primary amine using hydrazine (B178648) (the Ing-Manske procedure) or acidic hydrolysis. wikipedia.orgmasterorganicchemistry.com This method prevents over-alkylation because the nitrogen in phthalimide is non-nucleophilic after the initial alkylation. masterorganicchemistry.com

Reactivity of the Bromo-Substituted Benzo[b]thiophene Core

The bromine atom attached to the C5 position of the benzo[b]thiophene ring is significantly less reactive towards nucleophilic substitution than the bromomethyl group. Its primary utility lies in electrophilic aromatic substitution, where it acts as a directing group, and in modern metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns on the Halogenated Thiophene Ring

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The existing substituents on the ring dictate the position of the incoming electrophile. The benzo[b]thiophene system itself preferentially undergoes electrophilic substitution at the C3 position. thieme.com

The bromine atom at C5 exerts two opposing electronic effects:

Inductive Effect (-I): As a halogen, bromine is electronegative and withdraws electron density from the ring, deactivating it towards electrophilic attack compared to unsubstituted benzene (B151609). wikipedia.org

Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic system, which enriches the ortho and para positions with electron density. wikipedia.org

This combination of effects makes the bromine atom a deactivating but ortho-, para-directing group. libretexts.orglibretexts.org Therefore, incoming electrophiles will preferentially substitute at positions ortho (C4 and C6) or para (C7) to the bromine atom. The ultimate substitution pattern will be a composite of the directing effects of both the bromine atom and the inherent reactivity of the benzo[b]thiophene nucleus.

Metal-Catalyzed Coupling at the Bromo Position

The carbon-bromine bond at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, which have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org These reactions allow for the introduction of a wide variety of substituents onto the benzo[b]thiophene core.

Notable coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. nih.govnih.gov It is a highly versatile method for creating biaryl structures. researchgate.net Studies on the similar 2-bromo-5-(bromomethyl)thiophene (B1590285) have shown that coupling occurs selectively at the aryl bromide position over the benzylic bromide. d-nb.inforesearchgate.net Typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base such as potassium phosphate (B84403) (K₃PO₄), and a solvent system like aqueous 1,4-dioxane. nih.govresearchgate.net

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is a key method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine, providing a direct route to N-arylated products. wikipedia.orglibretexts.orgnih.gov

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / BaseC-C (Aryl-Aryl)
HeckAlkene (R-CH=CH₂)Pd(OAc)₂ / Ligand / BaseC-C (Aryl-Vinyl)
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst / Cu(I) / BaseC-C (Aryl-Alkynyl)
Buchwald-HartwigAmine (R₂NH)Pd catalyst / Ligand / BaseC-N (Aryl-Amine)

Intramolecular Cyclization and Heterocycle Fusion Reactions

The presence of two reactive handles on the this compound scaffold enables its use in constructing more complex, fused polycyclic systems through intramolecular reactions. core.ac.uk These reactions are fundamental in creating novel benzo-fused heterocycles. rhhz.net

A common strategy involves first functionalizing the highly reactive bromomethyl group with a carefully chosen nucleophile. This new substituent can then undergo a subsequent intramolecular cyclization reaction with another part of the molecule. For instance, a free radical cyclisation approach has been used to synthesize the benzo[b]thieno[2,3-c]pyridin-1-one system from a precursor derived from the benzo[b]thiophene core. uow.edu.au Such reactions can be initiated from an arylbromide precursor using reagents like tributyltin hydride and AIBN. uow.edu.au Other methodologies, such as cascade cyclizations, can also be employed to create fused structures like thieno[3,2-b]benzofurans. rsc.org These synthetic strategies highlight the utility of bifunctional starting materials in the efficient assembly of complex molecular architectures. rhhz.net

Functional Group Interconversions and Further Transformations

The chemical versatility of this compound allows for a multitude of functional group interconversions and further transformations at both the bromomethyl and the bromo-substituted positions. These reactions are pivotal in the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

The benzylic bromide of the 2-(bromomethyl) group is highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward route to introduce a variety of functional groups. This reactivity is characteristic of benzylic halides, which are excellent electrophiles.

Conversely, the bromo substituent on the aromatic ring at the 5-position is amenable to a range of palladium-catalyzed cross-coupling reactions. These modern synthetic methods are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this starting material. The regioselective nature of these transformations allows for the targeted modification of the benzo[b]thiophene core. For instance, Suzuki cross-coupling reactions have been successfully employed on the analogous 2-bromo-5-(bromomethyl)thiophene, indicating that the 5-bromo position of the benzofused system is also reactive under similar conditions. acs.org

Nucleophilic Substitution at the 2-(Bromomethyl) Group

The primary benzylic bromide in this compound is a prime site for nucleophilic attack. This allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon-based nucleophiles, leading to the formation of ethers, amines, thioethers, esters, and extended carbon chains, respectively.

Formation of Ethers and Esters: Reaction with alkoxides or phenoxides results in the formation of the corresponding ethers. Similarly, carboxylate salts can displace the bromide to yield esters, providing a linkage to a wide variety of molecular fragments.

Synthesis of Amines and Azides: Amines, both primary and secondary, can serve as effective nucleophiles to generate the corresponding substituted aminomethyl derivatives. The introduction of an azide (B81097) group, typically via reaction with sodium azide, provides a versatile handle for further chemistry, such as "click" reactions or reduction to a primary amine.

Carbon-Carbon Bond Formation: Carbanions, such as those derived from Grignard reagents or stabilized enolates, can react with the bromomethyl group to form new carbon-carbon bonds, thereby extending the carbon skeleton of the molecule. The Wittig reaction, involving the initial formation of a phosphonium (B103445) salt, provides a pathway to olefins.

Interactive Data Table: Nucleophilic Substitution Reactions of 2-(Bromomethyl)benzo[b]thiophene Derivatives

NucleophileReagent ExampleProduct TypeGeneral Conditions
OxygenSodium PhenoxideAryl EtherBase, Solvent (e.g., DMF, Acetone)
OxygenSodium AcetateEsterAprotic Solvent (e.g., DMF)
NitrogenAmmonia/AmineAmineSolvent (e.g., THF, CH3CN)
NitrogenSodium AzideAzideSolvent (e.g., Acetone, DMF)
SulfurSodium ThiophenoxideThioetherBase, Solvent (e.g., Ethanol)
CarbonTriphenylphosphine (B44618)Phosphonium SaltSolvent (e.g., Toluene), Heat
CarbonSodium CyanideNitrileAprotic Solvent (e.g., DMSO)

Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position

The aryl bromide at the 5-position is an ideal handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl systems and other complex architectures.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is highly versatile and tolerates a wide range of functional groups. Studies on the closely related 2-bromo-5-(bromomethyl)thiophene have demonstrated successful Suzuki coupling with various aryl boronic acids, achieving moderate to excellent yields (25-76%) using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. acs.org

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is a direct method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. It is a highly general method for the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromobenzo[b]thiophene Derivatives

Reaction NameCoupling PartnerCatalyst/Ligand ExampleProduct TypeGeneral Conditions
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄BiarylBase (e.g., K₃PO₄, Na₂CO₃), Solvent (e.g., Dioxane/H₂O)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIAryl AlkyneBase (e.g., Et₃N), Solvent (e.g., THF)
HeckAlkenePd(OAc)₂ / P(o-tol)₃Substituted AlkeneBase (e.g., Et₃N), Solvent (e.g., DMF)
Buchwald-HartwigAminePd₂(dba)₃ / BINAPArylamineBase (e.g., NaOtBu), Solvent (e.g., Toluene)

Spectroscopic and Structural Elucidation of 5 Bromo 2 Bromomethyl Benzo B Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Bromo-2-(bromomethyl)benzo[b]thiophene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine and sulfur atoms, as well as by the aromatic ring currents.

The most downfield signals in the aromatic region (typically δ 7.0-8.5 ppm) are anticipated for the protons on the benzo[b]thiophene ring system. The proton on the thiophene (B33073) ring (H-3) is expected to appear as a singlet, or a finely split signal due to long-range coupling, in a region characteristic for protons on electron-rich five-membered heterocyclic rings. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will exhibit a splitting pattern typical of a tri-substituted benzene ring. Specifically, H-4 and H-6 will likely appear as doublets or doublets of doublets due to coupling with their neighboring protons. The H-7 proton is also expected to be a doublet.

A key feature in the ¹H NMR spectrum will be the signal for the bromomethyl (-CH₂Br) protons. This signal is expected to appear as a sharp singlet in the aliphatic region, typically between δ 4.5 and 5.0 ppm. The significant downfield shift from a typical methyl group is due to the strong deshielding effect of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.3 - 7.5s
H-47.8 - 8.0d
H-67.4 - 7.6dd
H-77.7 - 7.9d
-CH₂Br4.7 - 4.9s

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon atoms and their electronic environments. In this compound, a total of nine distinct carbon signals are expected.

The carbons of the benzo[b]thiophene core will resonate in the aromatic region of the spectrum (δ 120-145 ppm). The carbon atom bearing the bromine (C-5) will be significantly influenced by the halogen's electronic effects, and its chemical shift can be predicted based on empirical data for similar brominated aromatic compounds. The quaternary carbons (C-3a, C-7a, and C-2) will generally show weaker signals compared to the protonated carbons. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the aliphatic region, typically between δ 30 and 35 ppm, deshielded by the attached bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 143
C-3123 - 126
C-3a139 - 141
C-4125 - 128
C-5117 - 120
C-6124 - 127
C-7122 - 125
C-7a135 - 138
-CH₂Br30 - 33

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzo[b]thiophene ring will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

A key diagnostic band will be the C-Br stretching vibration. The absorption for the C-Br bond of the bromomethyl group is expected in the fingerprint region, typically around 650-550 cm⁻¹. The C-Br stretch of the bromine attached to the aromatic ring will also appear in this region, often overlapping with other vibrations. The presence of the thiophene ring can be confirmed by characteristic C-S stretching vibrations, although these are often weak and can be difficult to assign definitively.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C Aromatic Stretch1600 - 1450
C-H Bend (Aromatic)900 - 675
C-Br Stretch (Aliphatic)650 - 550
C-Br Stretch (Aromatic)700 - 500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₆Br₂S), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive isotopic cluster for the molecular ion peak, with major peaks at m/z values corresponding to the combinations of these isotopes.

The fragmentation of the molecular ion under electron ionization (EI) or other ionization techniques can provide further structural information. A common fragmentation pathway would be the loss of a bromine radical from the bromomethyl group to form a stable benzylic-type carbocation. Another likely fragmentation would involve the loss of the entire bromomethyl group. The fragmentation pattern of substituted benzo[b]thiophenes can be complex, but key fragments can often be rationalized to support the proposed structure.

Table 4: Predicted HRMS Data for this compound

IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)
[M]⁺ (C₉H₆⁷⁹Br₂S)307.8686-
[M]⁺ (C₉H₆⁷⁹Br⁸¹BrS)309.8666-
[M]⁺ (C₉H₆⁸¹Br₂S)311.8645-
[M-Br]⁺228.9426230.9405
[M-CH₂Br]⁺212.9038214.9017

Note: The m/z values are calculated based on the exact masses of the isotopes.

MALDI-TOF Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of medium to large molecules, including synthetic organic compounds like this compound and its derivatives. This method allows for the determination of molecular weights with high accuracy, which is crucial for confirming the identity of a target compound and assessing the success of a synthetic step.

In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

While specific MALDI-TOF studies on this compound are not extensively documented in the literature, the analysis of related structures demonstrates the utility of high-resolution mass spectrometry (HRMS) for characterization. For instance, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) has been effectively used to confirm the structures of various newly synthesized benzothiophene (B83047) derivatives. A study on the photo-oxidation of poly(3-hexylthiophene) successfully utilized high-resolution MALDI-TOF MS to analyze low-molecular-weight products, showcasing the technique's capability in identifying and characterizing thiophene-based structures. Given the dibrominated nature of this compound, the resulting mass spectrum would exhibit a characteristic isotopic pattern due to the presence of the bromine isotopes (79Br and 81Br), providing a clear signature for the number of bromine atoms in the molecule and its fragments.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding the structural properties of this compound and its derivatives.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. Studies on various benzo[b]thiophene derivatives have successfully employed single-crystal XRD to elucidate their structures.

Key structural features of the benzo[b]thiophene core, such as its planarity, have been confirmed through XRD. For example, in two different (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide derivatives, the benzothiophene ring systems were found to be essentially planar. Furthermore, XRD analysis reveals crucial details about molecular packing and intermolecular forces, such as hydrogen bonds and π–π stacking, which govern the crystal lattice. Although specific crystallographic data for this compound is not publicly available, the data from closely related compounds provide valuable insight into the expected structural parameters.

Table 1: Representative Crystallographic Data for a Benzo[b]thiophene Derivative

ParameterValueReference
Compound(E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide
Chemical FormulaC22H16FNO2S2
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)14.1353 (3)
b (Å)6.2891 (1)
c (Å)22.2855 (4)
β (°)98.537 (1)
Volume (ų)1958.98 (7)
Z4

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental tools for the separation, identification, and purification of this compound and its derivatives from reaction mixtures and for the assessment of final product purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of chemical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For compounds like this compound, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. HPLC is highly sensitive and can detect impurities at very low levels. The technique is not only used for final purity analysis but also for method development and validation in pharmaceutical and chemical research. The choice of column, mobile phase composition, flow rate, and detector (typically UV-Vis, set at a wavelength where the aromatic benzothiophene core absorbs strongly) are critical parameters that are optimized for each specific analysis.

Table 2: Examples of HPLC Conditions for Analysis of Related Brominated and Thiophene Compounds

ParameterCondition 1Condition 2Reference
AnalyteBromoformBromide Ion (as 4-bromoacetanilide),
ColumnNewcrom R1 (4.6 x 150 mm, 5 µm)ODS (Octadecylsilane),
Mobile PhaseAcetonitrile / Water (70/30)Methanol / Water (65/35 v/v),
Flow Rate1.0 mL/minNot specified
DetectionUV at 220 nmUV at 240 nm,

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the desired product over time.

The stationary phase is typically a thin layer of silica (B1680970) gel (e.g., Silica gel 60 F254) coated on a plate of glass or aluminum. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate (B1210297). As the eluent ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

After development, the separated spots are visualized, commonly under a UV lamp (at 254 nm), where the aromatic benzothiophene rings absorb UV light and appear as dark spots against a fluorescent background. By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a pure product standard, the progress of the reaction can be efficiently monitored.

Table 3: Typical TLC Systems for Monitoring Benzo[b]thiophene Synthesis

ParameterSystem 1System 2Reference
Stationary PhaseSilica gel 60 F254 (0.25

Computational and Theoretical Investigations of 5 Bromo 2 Bromomethyl Benzo B Thiophene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rroij.comnih.gov It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. For a molecule like 5-Bromo-2-(bromomethyl)benzo[b]thiophene, DFT studies would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Geometry Optimization and Equilibrium Structures

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the forces on each atom are calculated and minimized until the lowest energy conformation is found. nih.gov

For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are essential for understanding the molecule's steric and electronic properties and serve as the foundation for all subsequent computational analyses.

Illustrative Data Table 1: Predicted Equilibrium Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.40 Å
C-S~1.77 Å
C-Br (aromatic)~1.90 Å
C-Br (methyl)~1.95 Å
Bond AngleC-S-C~92°
C-C-Br (aromatic)~120°
Dihedral AngleC-C-C-Br (aromatic)~180°

Note: The values in this table are representative examples and not calculated data for this compound.

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations provide detailed information about the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. rroij.com

For this compound, the analysis would reveal how the bromine atoms and the benzothiophene (B83047) core influence the electron distribution. The HOMO is likely to be distributed over the electron-rich benzothiophene ring system, while the LUMO might be influenced by the electronegative bromine atoms.

Illustrative Data Table 2: Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are representative examples and not calculated data for this compound.

Prediction of Reaction Pathways and Feasibility

DFT can be used to model chemical reactions and predict their feasibility. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates. researchgate.netdntb.gov.ua

For this compound, DFT could be employed to study reactions such as nucleophilic substitution at the bromomethyl group, which is an expected site of reactivity. The calculations would help in understanding the mechanism of such reactions, for instance, whether they proceed via an SN1 or SN2 pathway, and predict the regioselectivity of electrophilic aromatic substitution on the benzothiophene ring. fiveable.melibretexts.org

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical methods can be used to calculate a variety of molecular properties. These calculations provide deeper insights into the behavior of the molecule. For this compound, these properties would include the dipole moment, polarizability, and various thermodynamic parameters.

Illustrative Data Table 3: Calculated Molecular Properties

PropertyPredicted Value
Dipole Moment~2.5 Debye
Polarizability~200 a.u.
Enthalpy of Formation~50 kcal/mol
Entropy~100 cal/mol·K

Note: The values in this table are representative examples and not calculated data for this compound.

Analysis of Reactive Sites and Electronic Effects through Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. The ESP map plots the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the ESP map would likely show negative potential around the sulfur atom and the π-system of the aromatic rings, indicating these as sites for electrophilic interaction. The area around the hydrogen atoms and particularly the carbon of the bromomethyl group would likely show a more positive potential, suggesting susceptibility to nucleophilic attack.

Theoretical Prediction and Correlation of Spectroscopic Data

Computational methods can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. nih.govolemiss.edu

For this compound, DFT calculations of vibrational frequencies would help in assigning the characteristic peaks in its IR and Raman spectra, such as the C-Br, C-S, and aromatic C-H stretching and bending modes. Similarly, calculating the NMR chemical shifts for the different carbon and hydrogen atoms would assist in the interpretation of its 13C and 1H NMR spectra.

Illustrative Data Table 4: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm-1)
Aromatic C-H stretch3100-3000
C-Br (methyl) stretch700-600
C-S stretch750-650
Aromatic C-C stretch1600-1450

Note: The values in this table are representative examples and not calculated data for this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Versatile Organic Building Blocks

The dual reactivity of 5-Bromo-2-(bromomethyl)benzo[b]thiophene allows for stepwise and selective functionalization, enabling the construction of complex molecular architectures.

Synthesis of Complex Heterocyclic Systems

The bromomethyl (-CH2Br) group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is widely exploited to link the benzo[b]thiophene core to other molecular fragments, leading to the formation of more complex heterocyclic systems. Chemists can introduce a variety of heteroatoms, such as nitrogen, sulfur, or oxygen, by reacting the compound with appropriate nucleophiles. This strategy is fundamental in building fused-ring systems or linking multiple heterocyclic units, which are prevalent in medicinal chemistry and materials science. Numerous methods have been developed for the synthesis and functionalization of the benzo[b]thiophene skeleton, highlighting its importance as a core structure in various applications. dntb.gov.uaorganic-chemistry.orgsemanticscholar.org

Precursors for Multi-Aryl Systems

The bromo group at the 5-position serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful method for forming new carbon-carbon bonds between the benzo[b]thiophene core and various aryl or heteroaryl boronic acids. researchgate.netnih.gov This regioselective functionalization allows for the precise construction of multi-aryl systems where the benzo[b]thiophene unit is integrated into a larger π-conjugated framework. nih.govresearchgate.net Such reactions are preferred at the aryl halide position over the benzyl (B1604629) halide position due to the reaction kinetics, ensuring selective coupling. d-nb.info The ability to create these extended conjugated molecules is critical for tuning the electronic and photophysical properties of materials used in organic electronics. uzh.ch

The table below illustrates typical conditions for Suzuki cross-coupling, demonstrating how aryl halides (like the 5-bromo position) are coupled with boronic acids to form biaryl systems. nih.gov

Reactant 1Reactant 2CatalystBaseSolventYield
2-bromo-5-(bromomethyl)thiophene (B1590285)Aryl boronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O25-76%

Precursors for Functional Materials in Organic Electronics

The benzo[b]thiophene motif is a cornerstone in the design of high-performance organic electronic materials due to its rigid, planar structure and effective charge transport capabilities. dntb.gov.uamdpi.com this compound acts as a key starting material for synthesizing these advanced functional materials.

Organic Semiconductors

Derivatives of benzo[b]thiophene, and particularly fused systems like mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) (BTBT), are renowned as high-performance organic semiconductors. acs.orgnih.gov These materials are prized for their high charge carrier mobility and environmental stability. mdpi.comresearchgate.net The synthesis of these complex semiconductors often relies on building blocks that allow for the extension of the π-conjugated system and the introduction of solubilizing or electronically-modifying groups. The functional handles on this compound provide the synthetic pathways to create such tailored organic semiconductors. Fused thiophenes are desirable core units because their extensive π-conjugation and coplanar molecular structure facilitate efficient charge transport. mdpi.com

Components for Organic Field-Effect Transistors (OFETs)

The performance of organic semiconductors is often evaluated in Organic Field-Effect Transistors (OFETs). Materials derived from the benzo[b]thiophene core have consistently demonstrated excellent performance in OFETs, exhibiting high charge mobility and large on/off current ratios. mdpi.comresearchgate.net For instance, derivatives of the related mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) structure have achieved mobilities exceeding 1.0 cm²/Vs, and in some cases, much higher. nih.govmdpi.com The development of solution-processable benzo[b]thiophene-based semiconductors has enabled the fabrication of flexible and large-area electronic devices. mdpi.comresearchgate.net

The following table summarizes the performance of several OFETs based on different benzo[b]thiophene derivatives, showcasing the potential of this class of materials.

Semiconductor MaterialDeposition MethodHole Mobility (cm²/Vs)On/Off Ratio
2,7-diphenyl BTBT (DPh-BTBT)Vapor-depositedup to 2.0>10⁶
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneSolution-shearingup to 0.005>10⁶
2,6-DADTT Single CrystalLaminationup to 1.2610⁶ - 10⁸
Dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT)Thin-filmup to 19.3-

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties of molecules containing the benzo[b]thiophene core also make them suitable for use in Organic Light-Emitting Diodes (OLEDs). nbinno.com By using synthetic strategies like cross-coupling, donor and acceptor groups can be attached to the core, creating materials with specific energy levels (HOMO/LUMO) required for efficient charge injection, transport, and light emission. beilstein-journals.org Thiophene-based derivatives have been successfully employed as emitters in OLEDs, achieving high quantum efficiencies and enabling the creation of devices that emit deep-red to near-infrared light. frontiersin.org The ability to create extended, functionalized π-systems from precursors like this compound is essential for developing the next generation of OLED materials. nbinno.com

The performance of a solution-processed OLED using a thienothiophene derivative as the emitter is detailed below. beilstein-journals.org

ParameterValue
Maximum Power Efficiency6.70 lm/W
Maximum Current Efficiency10.6 cd/A
Maximum External Quantum Efficiency (EQE)4.61%
Turn-on Voltage2.9 V

Intermediates in the Synthesis of Fine Chemicals

This compound is a versatile intermediate in organic synthesis, primarily due to its bifunctional nature. The molecule possesses two distinct reactive sites: a bromomethyl group at the 2-position of the thiophene (B33073) ring and a bromo group at the 5-position of the benzene (B151609) ring. These sites allow for sequential or selective chemical modifications, making the compound a valuable building block for the synthesis of complex, high-value fine chemicals, including pharmaceutical precursors and materials for organic electronics.

The reactivity of the 2-(bromomethyl) group is analogous to that of a benzylic bromide. The carbon atom of the methyl group is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of functional groups. For instance, it can react with alcohols or phenols to form ethers, with carboxylic acids to form esters, with amines to yield substituted amines, and with cyanide to introduce a nitrile group, which can be further elaborated. This reactivity is crucial for constructing the side chains of more complex molecules. A related compound, 2-(1-bromoethyl)benzo[b]thiophene, is specifically patented for its use as a synthetic intermediate, highlighting the industrial relevance of this type of functional group on the benzo[b]thiophene core.

Concurrently, the bromo-substituent at the 5-position behaves as a typical aryl halide. This functionality is a key handle for modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at this position. This capability allows for the connection of the benzo[b]thiophene scaffold to other aromatic or aliphatic systems, enabling the construction of extended conjugated systems or complex polycyclic structures. Research on the closely related compound, 2-bromo-5-(bromomethyl)thiophene, demonstrates the utility of the aryl bromide in Suzuki cross-coupling reactions to synthesize 2-(bromomethyl)-5-aryl-thiophenes, showcasing the synthetic potential that also exists for the benzo[b]thiophene analogue. researchgate.net

The dual reactivity of this compound permits a strategic, stepwise synthesis of highly functionalized benzo[b]thiophene derivatives. A synthetic chemist can choose to first react the more labile bromomethyl group and then perform a cross-coupling reaction at the 5-position, or vice-versa, depending on the desired target molecule and the compatibility of the reagents. This strategic flexibility is highly valuable in multi-step syntheses.

The fine chemicals derived from this intermediate have potential applications across various fields. The benzo[b]thiophene core is a recognized scaffold in medicinal chemistry, found in drugs such as Raloxifene and Zileuton. wikipedia.org By using this compound as a starting material, chemists can synthesize novel analogues of these drugs or explore new bioactive compounds for various therapeutic areas. ijpsjournal.comias.ac.in

Table of Potential Synthetic Transformations for this compound

Reactive SiteReaction TypeReagent/Catalyst ExampleResulting Functional GroupClass of Fine Chemical
2-(Bromomethyl) Group Nucleophilic Substitution (Etherification)Sodium ethoxide (NaOEt)2-(Ethoxymethyl)Ethers, Solvents
Nucleophilic Substitution (Esterification)Sodium acetate (B1210297) (NaOAc)2-(Acetoxymethyl)Esters, Fragrances
Nucleophilic Substitution (Amination)Diethylamine (Et₂NH)2-(Diethylaminomethyl)Amines, Pharmaceutical Intermediates
Nucleophilic Substitution (Cyanation)Sodium cyanide (NaCN)2-(Cyanomethyl) / Benzo[b]thiophen-2-ylacetonitrileNitriles, Precursors for acids/amines
5-Bromo Group Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃5-PhenylBi-aryl compounds, Organic Electronics
Sonogashira CouplingPhenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N5-(Phenylethynyl)Aryl-alkynes, Materials Science
Heck CouplingStyrene, Pd(OAc)₂, P(o-tol)₃, Et₃N5-StyrylStilbenes, Dyes
Buchwald-Hartwig AminationAniline, Pd₂(dba)₃, BINAP, NaOt-Bu5-(Phenylamino)Diaryl amines, Pharmaceutical Scaffolds

Future Research Directions and Perspectives

Development of Chemo- and Regioselective Synthetic Strategies

A primary avenue for future investigation lies in the development of sophisticated synthetic methodologies that can selectively address the different bromine atoms of 5-Bromo-2-(bromomethyl)benzo[b]thiophene. The aryl bromide is amenable to reactions typical for such moieties, while the bromomethyl group allows for nucleophilic substitution.

Future efforts will likely focus on chemo- and regioselective reactions that can discriminate between these two sites. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are expected to be highly effective for the functionalization of the C5-position. nih.govnih.govscilit.com Research could explore the optimization of these reactions using various boronic acids and catalytic systems to introduce a wide range of substituents, including aryl, heteroaryl, and alkyl groups. nih.govresearchgate.net

Conversely, the bromomethyl group is susceptible to substitution by a variety of nucleophiles. The development of reaction conditions that allow for the selective modification of this position in the presence of the aryl bromide will be crucial. This could involve exploring milder reaction conditions or the use of specific catalysts that favor the benzylic position. Furthermore, the application of chemo- and regioselective Br/Li exchange reactions could provide a powerful tool for the selective functionalization of the benzo[b]thiophene core, enabling the synthesis of a diverse array of multi-functionalized derivatives. mdpi.com

A key challenge and area of focus will be the development of one-pot or sequential reactions that allow for the controlled, stepwise functionalization of both bromine-containing positions, thereby maximizing the synthetic utility of this platform molecule.

Exploration of Novel Reactivity Patterns for Diversification

Beyond established synthetic transformations, future research should aim to uncover and exploit novel reactivity patterns of this compound to further diversify the accessible chemical space. The interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing bromine atoms can lead to unique chemical behaviors.

Investigations into the participation of the benzo[b]thiophene core in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, could open up new avenues for the construction of complex polycyclic systems. The strategic placement of the bromine atoms may influence the regioselectivity and stereoselectivity of these transformations.

Furthermore, the potential for the bromomethyl group to act as a precursor for radical-based reactions could be explored. Photoredox catalysis or other radical initiation methods could enable a range of C-C and C-heteroatom bond formations at the C2-position, leading to novel structural motifs. The exploration of visible-light-promoted cyclization reactions involving disulfide intermediates could also be a promising strategy for the synthesis of novel benzothiophene-containing architectures.

The development of tandem reactions that initiate at one of the bromine sites and propagate to involve other parts of the molecule would be a particularly elegant approach to molecular diversification. For example, an initial cross-coupling at the C5-position could be followed by an intramolecular cyclization involving the bromomethyl group, leading to the rapid construction of fused heterocyclic systems.

Advanced Computational Studies for Predictive Design

To guide and accelerate the discovery of new derivatives with desired properties, advanced computational studies will be indispensable. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net

Future computational work could focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can be employed to model the transition states of various reactions at both the C5- and C2-positions, allowing for the prediction of the most favorable reaction pathways and the rational design of selective synthetic strategies. nih.gov

Virtual Screening and Property Prediction: By computationally generating libraries of virtual derivatives and predicting their electronic, optical, and biological properties, researchers can prioritize synthetic targets with the highest potential for specific applications. nih.gov This can include predicting properties relevant to materials science, such as HOMO/LUMO energy levels for organic electronics, or biological activity through molecular docking and dynamics simulations. nih.govnih.gov

The synergy between computational predictions and experimental validation will be crucial for the efficient design and development of novel this compound-based compounds.

Integration into Emerging Smart Materials and Devices

The unique electronic and photophysical properties of the benzo[b]thiophene scaffold make its derivatives promising candidates for a range of smart materials and devices. bohrium.com Future research will likely focus on the strategic incorporation of this compound into functional materials.

Key areas of exploration include:

Organic Electronics: Benzo[b]thiophene-containing molecules have shown promise as organic semiconductors. mdpi.com By selectively functionalizing the C5- and C2-positions of this compound, it may be possible to tune the electronic properties and solid-state packing of the resulting materials to optimize their performance in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Sensors: The benzo[b]thiophene core can be functionalized with specific recognition units to create chemosensors for the detection of various analytes. The dual reactivity of this compound allows for the attachment of both a signaling moiety and a receptor unit, leading to the development of sophisticated sensory materials.

Liquid Crystals: The rigid, anisotropic structure of the benzo[b]thiophene unit is a desirable feature for the design of liquid crystalline materials. bohrium.com By attaching appropriate mesogenic groups to the this compound core, novel liquid crystals with tailored phase behavior and electro-optical properties could be developed for applications in displays and photonics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.